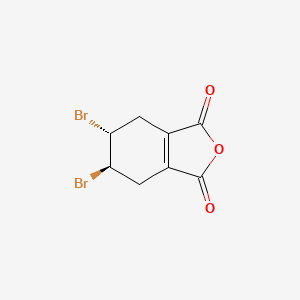
2-Anilino-3-(tert-butylsulfanyl)cycloprop-2-ene-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anilino-3-(tert-butylsulfanyl)cycloprop-2-ene-1-thione is an organic compound characterized by a cyclopropene ring substituted with an anilino group and a tert-butylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-3-(tert-butylsulfanyl)cycloprop-2-ene-1-thione can be achieved through a one-pot reaction involving the cyclopropenethione precursor. For instance, the reaction of 2-tert-butylsulfanyl-3-phenyl-cyclopropenethiones with lithium pyrrolidinide or phenyllithium at low temperatures (around -70°C), followed by methylation with methyl iodide, yields the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Anilino-3-(tert-butylsulfanyl)cycloprop-2-ene-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butylhydroperoxide (TBHP) as an efficient oxidant.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: TBHP is commonly used as an oxidant.
Substitution: Reagents such as N-bromosuccinimide (NBS) can be used for free radical bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation reaction with TBHP can yield cyanoalkylation or cyanoalkenylation products .
Aplicaciones Científicas De Investigación
2-Anilino-3-(tert-butylsulfanyl)cycloprop-2-ene-1-thione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research into its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Anilino-3-(tert-butylsulfanyl)cycloprop-2-ene-1-thione involves its interaction with molecular targets through nucleophilic substitution and radical reactions. The compound’s unique structure allows it to participate in various pathways, including free radical and nucleophilic substitution mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-Anilino-3-(tert-butylsulfanyl)cycloprop-2-ene-1-thione is unique due to its combination of an anilino group and a tert-butylsulfanyl group on a cyclopropene ring
Propiedades
Número CAS |
65550-14-3 |
|---|---|
Fórmula molecular |
C13H15NS2 |
Peso molecular |
249.4 g/mol |
Nombre IUPAC |
2-anilino-3-tert-butylsulfanylcycloprop-2-ene-1-thione |
InChI |
InChI=1S/C13H15NS2/c1-13(2,3)16-12-10(11(12)15)14-9-7-5-4-6-8-9/h4-8,14H,1-3H3 |
Clave InChI |
NQZPEVZKYISLJF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SC1=C(C1=S)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14470545.png)



![9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14470579.png)
![1-[(Z)-(1-Amino-2,2,2-trichloroethylidene)amino]-3-phenoxypropan-2-yl acetate](/img/structure/B14470584.png)






![Phenol, 3-[1-methyl-2-(triethoxysilyl)ethoxy]-](/img/structure/B14470618.png)

